6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound . It has been synthesized and studied for its applicability as an inhibitor film for steel alloy corrosion .
Synthesis Analysis
The compound can be synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile consists of a cyclopenta[b]pyridine core with a nitrile group attached at the 3-position .Chemical Reactions Analysis
The compound has been employed as a novel inhibitor for carbon steel corrosion in a molar H2SO4 medium . The adsorption of the compound’s derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .Physical And Chemical Properties Analysis
The compound is a gray crystal with a melting point of 149−151 °C . Its IR (ATR) ν max is 3067, 3032 (C−H arom.), 2977, 2935 (C−H aliph.), 2204 (C N), 1599 (C N) cm−1 .Scientific Research Applications
Pharmaceuticals and Antimicrobials : This compound is a key ingredient in the production of pharmaceuticals, bactericides, and antimicrobials. It has potential applications in the synthesis of fourth-generation Cefpirome (Fu Chun, 2007). Additionally, derivatives like 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile show promise for creating new tricyclic heterocycles, which could be beneficial in pharmaceutical and nutraceutical applications (Mazina et al., 2005).
Anticancer Properties : Novel derivatives synthesized using this compound have demonstrated promising anticancer activity. For instance, 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives show potential against cancer cell lines like MCF-7 and A549 (Behbehani et al., 2020).
Synthesis Efficiency : Various synthetic methods have been developed to create 6,7-dihydro-5H-cyclopenta[b]pyridine, with some achieving high yields and purity. These methods are crucial for producing key intermediates in drugs like cefpirome (Zhou et al., 2013).
Optical and Diode Properties : Pyridine derivatives, including those related to 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, have shown potential in photovoltaic applications. Some derivatives exhibit promising optical properties and potential as photosensors (Zedan et al., 2020).
Corrosion Inhibition : Certain derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been found to be effective in inhibiting steel corrosion, with high inhibition efficiency. This is attributed to their adsorption on the steel surface, making them useful in materials science applications (Abd El‐Lateef et al., 2022).
Future Directions
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWJMBIOWVOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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